N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide
Description
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives. The presence of the oxazole ring in the structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-8-13(9-2-4-10(15)5-3-9)20-12(17-8)6-16-14(18)11-7-19-11/h2-5,11H,6-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRQSQNDJFEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CNC(=O)C2CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized by reacting 4-chlorobenzaldehyde with acetone in the presence of an acid catalyst to form 4-chlorophenyl-4-methyl-1,3-oxazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles like OH-, NH3, mild to moderate temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Diols, amino alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide .
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide .
Uniqueness
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide is unique due to the presence of both the oxazole and oxirane rings in its structure, which imparts distinct chemical and biological properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
